![molecular formula C36H38Cl2N2O2 B5116658 N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide)](/img/structure/B5116658.png)
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide)
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Overview
Description
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide), also known as DCMU, is a herbicide that has been widely used in agricultural practices. DCMU is a potent inhibitor of photosynthesis, and it has been extensively studied for its scientific research applications.
Scientific Research Applications
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) has been extensively used in scientific research for its ability to inhibit photosynthesis. It has been used to study the electron transport chain in photosynthesis, as well as the mechanisms of photophosphorylation and carbon fixation. N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) has also been used to study the effects of environmental stressors on photosynthesis, such as high light intensity and temperature.
Mechanism of Action
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) works by binding to the D1 protein in photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. By inhibiting the transfer of electrons, N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) blocks the production of ATP and NADPH, which are essential for photosynthesis.
Biochemical and Physiological Effects:
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) has been shown to have a variety of biochemical and physiological effects on plants. It can cause chlorosis, or yellowing of the leaves, as well as the accumulation of reactive oxygen species. N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) has also been shown to affect the expression of genes involved in photosynthesis and stress response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) in lab experiments is its potency and specificity for photosynthesis. It can be used to selectively inhibit photosynthesis without affecting other metabolic pathways. However, N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) can also be toxic to plants at high concentrations, and it can have variable effects depending on the species and growth conditions.
Future Directions
There are many potential future directions for research on N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide). One area of interest is the development of new herbicides based on the structure of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide). Another area of research is the use of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) as a tool for studying the effects of environmental stressors on photosynthesis. Additionally, N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) can be used to study the role of photosynthesis in plant-microbe interactions and the effects of climate change on plant productivity.
Synthesis Methods
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(2,3,4,5,6-pentamethylbenzamide) can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,3'-dichlorobenzidine with 2,3,4,5,6-pentamethylbenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. Other methods involve the use of different starting materials and reaction conditions.
properties
IUPAC Name |
N-[2-chloro-4-[3-chloro-4-[(2,3,4,5,6-pentamethylbenzoyl)amino]phenyl]phenyl]-2,3,4,5,6-pentamethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38Cl2N2O2/c1-17-19(3)23(7)33(24(8)20(17)4)35(41)39-31-13-11-27(15-29(31)37)28-12-14-32(30(38)16-28)40-36(42)34-25(9)21(5)18(2)22(6)26(34)10/h11-16H,1-10H3,(H,39,41)(H,40,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKUJTYJBNOCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=C(C(=C(C(=C4C)C)C)C)C)Cl)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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